3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
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Description
3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.18959167 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclohexyl and Benzyl Isocyanide Derivatives : Research by Sañudo et al. (2006) explored the synthesis of cyclohexyl or benzyl isocyanide derivatives, including compounds with structural similarities to the specified molecule. They developed a method involving Ugi reactions followed by treatment with sodium ethoxide, leading to the formation of novel cyclic dipeptidyl ureas and triazines (M. Sañudo, S. Marcaccini, Sara Basurto, & T. Torroba, 2006).
Novel Limonene and Citral Based Oxadiazoles for Antiepileptic Activity : Another study by Rajak et al. (2013) focused on the synthesis of novel limonene and citral-based 1,3,4-oxadiazoles. These compounds, sharing the oxadiazole core with the molecule , were tested for antiepileptic activity, highlighting the diverse potential applications of oxadiazole derivatives (H. Rajak, Bhupendra Singh Thakur, Avineesh Singh, et al., 2013).
Development of Urease Inhibitors : Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides involving oxadiazol-2-thiol, aiming to discover potent urease inhibitors. These compounds demonstrated significant activity against urease, suggesting potential for agricultural and medical applications (M. Abbasi, M. Ramzan, Aziz ur-Rehman, et al., 2020).
Properties
IUPAC Name |
3-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-10-8-15(9-11-16)19-21-18(25-22-19)13-20-17(23)12-7-14-5-3-2-4-6-14/h8-11,14H,2-7,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJLXMSLRUARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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